molecular formula C8H9F3N4O4 B13604255 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid

2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid

Cat. No.: B13604255
M. Wt: 282.18 g/mol
InChI Key: ONOAVRUYZFOHDX-UHFFFAOYSA-N
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Description

2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid is a complex organic compound that features both azetidine and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The compound is of interest in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid typically involves multiple steps. . This reaction is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent difficulties in the reaction process.

Another method involves the Horner–Wadsworth–Emmons reaction, followed by hydrogenation and optical resolution to obtain the desired enantiomers . This method is particularly useful for preparing chiral compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H9F3N4O4

Molecular Weight

282.18 g/mol

IUPAC Name

2-(azetidin-3-yl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H8N4O2.C2HF3O2/c11-6(12)5-3-8-10(9-5)4-1-7-2-4;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,11,12);(H,6,7)

InChI Key

ONOAVRUYZFOHDX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2N=CC(=N2)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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